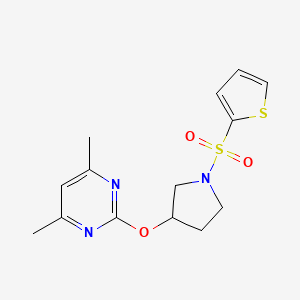
4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound characterized by its pyrimidine core substituted with dimethyl groups at positions 4 and 6, and a pyrrolidine ring attached via an ether linkage at position 2 The pyrrolidine ring is further substituted with a thiophen-2-ylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction. This involves the reaction of the pyrimidine with a suitable pyrrolidine derivative.
Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be introduced via a sulfonylation reaction, where the pyrrolidine derivative is reacted with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of dihydropyrimidines or thiophen-2-ylsulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where nucleophiles can replace the dimethyl groups or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines or thiophen-2-ylsulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用機序
The mechanism of action of 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophen-2-ylsulfonyl group can form strong interactions with proteins, affecting their function. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar pyrimidine core but with a mercapto group instead of the pyrrolidine and thiophen-2-ylsulfonyl groups.
4,6-Dimethyl-2-hydroxypyrimidine: Similar core structure with a hydroxyl group.
2-(Thiophen-2-ylsulfonyl)pyrrolidine: Contains the pyrrolidine and thiophen-2-ylsulfonyl groups but lacks the pyrimidine core.
Uniqueness
4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its pyrimidine core with the pyrrolidine and thiophen-2-ylsulfonyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4,6-dimethyl-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10-8-11(2)16-14(15-10)20-12-5-6-17(9-12)22(18,19)13-4-3-7-21-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCHNYFYUGAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)










![8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2468098.png)
